molecular formula C13H9ClO B1300076 4-(2-Chlorophenyl)benzaldehyde CAS No. 39802-78-3

4-(2-Chlorophenyl)benzaldehyde

Cat. No.: B1300076
CAS No.: 39802-78-3
M. Wt: 216.66 g/mol
InChI Key: PGMYZSDMJRFWKS-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)benzaldehyde (CAS: 39802-78-3) is a substituted benzaldehyde derivative featuring a biphenyl backbone with a chlorine atom at the ortho position of one phenyl ring and an aldehyde group at the para position of the other. Its molecular formula is C₁₃H₉OCl, with a molecular weight of 216.66 g/mol . Its hazards include toxicity via inhalation, skin contact, and ingestion, necessitating stringent safety protocols during handling .

Properties

IUPAC Name

4-(2-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYZSDMJRFWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362749
Record name 4-(2-Chlorophenyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39802-78-3
Record name 4-(2-Chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro[1,1'-biphenyl]-4-carbaldehyde
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Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Intermediate in Organic Synthesis

4-(2-Chlorophenyl)benzaldehyde serves as a critical intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex molecules through several reaction pathways:

  • Synthesis of Pharmaceuticals : The compound is often used to synthesize active pharmaceutical ingredients (APIs). For instance, it can be transformed into 4-(2-chlorophenyl)benzyl alcohol and other derivatives that are useful in the production of anti-arthritic drugs .
  • Aldol Condensation Reactions : It participates in aldol condensation reactions to produce chalcone derivatives, which have shown potential in various therapeutic applications .

Biological Activities

Research indicates that this compound and its derivatives exhibit significant biological activities:

  • Antimicrobial Properties : Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities. Studies have demonstrated that these derivatives can inhibit the growth of certain pathogenic microorganisms .
  • Anti-inflammatory Effects : The synthesized compounds have also been investigated for their anti-inflammatory properties. For example, derivatives formed from reactions involving this compound have shown promise in reducing inflammation in various biological models .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study focused on synthesizing a series of benzothiazole derivatives from this compound. The synthesized compounds were tested for antibacterial and antifungal activities against standard strains such as Staphylococcus aureus and Candida albicans. Results indicated that several derivatives exhibited substantial inhibitory effects, suggesting potential applications in treating infections .

Case Study 2: Anti-cancer Applications

Another research investigation explored the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles from this compound. These compounds were screened for anticancer activity against glioblastoma cell lines. One specific derivative demonstrated low micromolar activity against AKT2/PKBβ kinase, a target involved in glioma malignancy. This finding highlights the potential of this compound derivatives in developing new cancer therapies .

Summary of Findings

The applications of this compound are multifaceted, spanning from organic synthesis to medicinal chemistry. Its role as a chemical intermediate facilitates the development of pharmaceuticals and biologically active compounds. The ongoing research into its biological activities underscores its potential therapeutic benefits, particularly in antimicrobial and anticancer domains.

Data Table: Summary of Applications

Application AreaDetails
Chemical Intermediate Used in synthesizing APIs and complex organic molecules.
Antimicrobial Activity Exhibits inhibitory effects against bacteria and fungi.
Anti-inflammatory Demonstrates potential to reduce inflammation in biological models.
Anti-cancer Derivatives show activity against glioblastoma cells by inhibiting key oncogenic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

The table below compares key properties of 4-(2-Chlorophenyl)benzaldehyde with structurally similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Boiling Point Key Applications References
This compound 39802-78-3 C₁₃H₉OCl 216.66 Ortho-Cl, para-CHO Not reported Pharmaceutical intermediates
2-(4-Chlorophenylthio)benzaldehyde 107572-07-6 C₁₃H₉ClOS 248.72 Para-S-C₆H₄Cl, ortho-CHO Not reported Organic synthesis
2-Chloro-4-methylbenzaldehyde 15763-81-8 C₈H₇ClO 154.59 Para-CHO, meta-Cl, ortho-CH₃ Not reported Material science research
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde 172932-10-4 C₁₄H₁₀ClFO₂ 280.68 Benzyloxy-Cl/F, para-CHO Not reported Medicinal chemistry
4-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Not reported C₁₆H₁₁ClN₃O₂ 312.73 Triazole-Cl, methoxy-CHO 127–129°C Antibacterial/antiprotozoal agents
Key Observations:
  • Electronic Effects : The chlorine atom in this compound exerts an electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group compared to methyl-substituted analogs like 2-Chloro-4-methylbenzaldehyde .
  • Solubility : The triazole-containing analog () exhibits higher polarity due to the heterocyclic ring, likely improving aqueous solubility relative to the hydrophobic biphenyl backbone of the target compound .

Biological Activity

4-(2-Chlorophenyl)benzaldehyde, also known as 4-chlorobiphenyl-4-carbaldehyde, is an aromatic aldehyde with notable biological activities. This compound has been the subject of various studies focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties. The following sections provide a detailed overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C13H9ClO
  • Molecular Weight : 232.66 g/mol
  • CAS Number : 81733-00-0

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized compounds, it was found to possess moderate activity against several Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Enterococcus faecium125 µg/mL
Escherichia coliNot effective

The compound's effectiveness against these strains indicates its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It was tested against various fungi, including Candida albicans.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans125 µg/mL

These findings suggest that the compound may be useful in treating fungal infections, particularly in immunocompromised patients .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

  • The compound appears to modulate signaling pathways involved in inflammation, potentially through the inhibition of NF-kB activation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including lung cancer cells (A549).

Cell Line IC50 (µM)
A549 (lung cancer)20 µM
MCF-7 (breast cancer)Not tested

The compound’s ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology .

Case Studies

  • Antimicrobial Screening : A study synthesized several derivatives of this compound and evaluated their antimicrobial activities. The derivatives exhibited varying degrees of efficacy against both bacterial and fungal strains, with some showing enhanced activity compared to the parent compound .
  • Cytotoxicity Assays : In another investigation focusing on anticancer properties, derivatives of this compound were screened for cytotoxicity against A549 cells using the MTT assay. Results indicated that modifications to the benzaldehyde structure could significantly enhance cytotoxic effects .

Q & A

Q. What are the recommended synthesis routes for 4-(2-Chlorophenyl)benzaldehyde, and how can purity be validated?

  • Methodology :
    this compound can be synthesized via condensation reactions. For example, reacting Schiff bases with anhydrides (e.g., phthalic anhydride) under reflux conditions in ethanol with catalytic acetic acid yields derivatives . Another approach involves cycloaddition reactions using intermediates like 4-(benzylideneamino)benzaldehyde .
    • Purity Validation : Use thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization. Confirm purity via melting point analysis, FTIR (to identify aldehyde C=O stretches at ~1700 cm⁻¹), and ¹H-NMR (to verify aromatic protons and aldehyde proton at ~9.8–10 ppm) .

Q. What safety precautions are critical when handling this compound?

  • Methodology :
    While toxicological data are limited for related aldehydes (e.g., 4-(Bromomethyl)benzaldehyde), assume acute toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure:
    • Eye : Flush with water for 10–15 minutes; consult an ophthalmologist .
    • Skin : Wash with soap and water for ≥15 minutes; remove contaminated clothing .
    • Ingestion : Rinse mouth (if conscious) and seek immediate medical attention .

Q. How can researchers characterize the structural integrity of this compound derivatives?

  • Methodology :
    Combine spectroscopic and chromatographic techniques:
    • ¹H-NMR : Identify substituent patterns on the aromatic ring (e.g., coupling constants for adjacent protons).
    • FTIR : Confirm aldehyde functionality and detect side products (e.g., ester or ketone groups from incomplete reactions).
    • Elemental Analysis : Validate empirical formulas (e.g., C, H, Cl content) .

Advanced Research Questions

Q. How can mechanistic insights into condensation reactions involving this compound be obtained?

  • Methodology :
    • Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., glacial acetic acid vs. Lewis acids) using HPLC or UV-Vis spectroscopy.
    • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in Schiff base formation .
    • Computational Modeling : Employ DFT calculations to simulate transition states and identify rate-limiting steps .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodology :
    • Multi-Technique Cross-Validation : Combine ¹H/¹³C-NMR, HSQC, and HMBC to assign ambiguous peaks. For example, distinguish between ortho- and para-substituted chlorophenyl groups using NOESY .
    • X-ray Crystallography : Resolve ambiguities in solid-state structures (e.g., confirming regioselectivity in cycloadducts) .
    • High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities or by-products affecting spectral interpretation .

Q. How can this compound be applied in asymmetric synthesis or medicinal chemistry?

  • Methodology :
    • Asymmetric Alcohol Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) in aldol reactions to generate enantiomerically enriched alcohols .
    • Pharmacophore Development : Functionalize the aldehyde group to create hydrazones or thiosemicarbazones for antimicrobial or anticancer screening. For example, N,N’-(Arylmethylene)bisamides derived from similar aldehydes show cytotoxic activity .
    • Material Science : Incorporate into π-conjugated systems for organic semiconductors, leveraging its aromatic and electron-withdrawing chloro substituent .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Methodology :
    • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.
    • Quantitative Analysis : Employ HPLC-PDA or LC-MS/MS with internal standards (e.g., deuterated analogs) to improve accuracy. Calibrate using linear ranges of 0.1–100 µg/mL, with LOD/LOQ validation .

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